
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide is a chemical compound with a unique structure that includes a phenol group, an aminoethyl chain, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide typically involves multiple steps. One common method includes the fluorination of a precursor phenol compound followed by the introduction of the aminoethyl group. The final step involves the formation of the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, while the aminoethyl chain can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring or the aminoethyl chain.
科学的研究の応用
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the aminoethyl chain may facilitate interactions with specific biological pathways. These interactions can lead to various biochemical effects, depending on the context of the research.
類似化合物との比較
Similar Compounds
Phenol, 4-(2-aminoethyl)-: This compound lacks the fluorine atom but shares a similar structure and reactivity.
Phenol, 4-(2-aminoethyl)-2-chloro-: Similar to the fluorinated version but with a chlorine atom instead of fluorine.
Phenol, 4-(2-aminoethyl)-2-bromo-: Contains a bromine atom, offering different reactivity and properties compared to the fluorinated compound.
Uniqueness
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the stability and binding affinity of compounds, making this particular compound valuable in research applications where these properties are desired.
特性
CAS番号 |
113676-36-1 |
|---|---|
分子式 |
C8H11BrFNO |
分子量 |
236.08 g/mol |
IUPAC名 |
4-(2-aminoethyl)-2-fluorophenol;hydrobromide |
InChI |
InChI=1S/C8H10FNO.BrH/c9-7-5-6(3-4-10)1-2-8(7)11;/h1-2,5,11H,3-4,10H2;1H |
InChIキー |
STLJUXKDAJOEKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCN)F)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



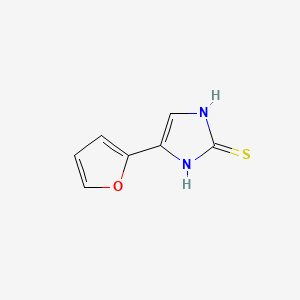
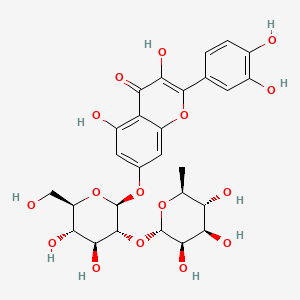

![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
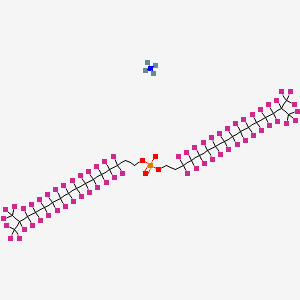
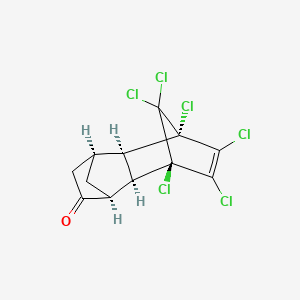

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)
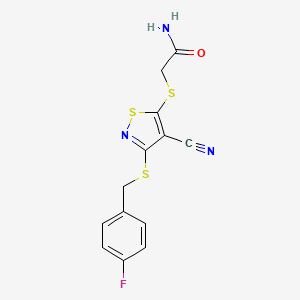
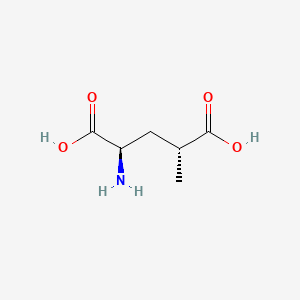
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)

![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
